molecular formula C7H6BrF2N B12955149 5-Bromo-2-(difluoromethyl)-3-methylpyridine

5-Bromo-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B12955149
M. Wt: 222.03 g/mol
InChI Key: SAYQIHJISYNBEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative that contains bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product . These methods are designed to be safe, energy-efficient, and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine

Uniqueness

5-Bromo-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3

InChI Key

SAYQIHJISYNBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)Br

Origin of Product

United States

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